molecular formula C18H11F3N4OS B2890352 6-Amino-1-phenyl-4-(thiophen-2-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 327169-68-6

6-Amino-1-phenyl-4-(thiophen-2-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2890352
CAS No.: 327169-68-6
M. Wt: 388.37
InChI Key: ZWGAJTRCTLVKNY-UHFFFAOYSA-N
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Description

6-Amino-1-phenyl-4-(thiophen-2-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative synthesized via multicomponent one-pot reactions, a method widely employed for its structural analogs . Its core structure includes a pyranopyrazole scaffold substituted with amino, phenyl, thiophen-2-yl, and trifluoromethyl groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene moiety may influence electronic properties and bioactivity .

Properties

IUPAC Name

6-amino-1-phenyl-4-thiophen-2-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4OS/c19-18(20,21)15-14-13(12-7-4-8-27-12)11(9-22)16(23)26-17(14)25(24-15)10-5-2-1-3-6-10/h1-8,13H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGAJTRCTLVKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC=CS4)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-phenyl-4-(thiophen-2-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Cyclization: The intermediate formed is then subjected to cyclization with a suitable aldehyde or ketone to form the pyrano[2,3-c]pyrazole core.

    Functionalization: Introduction of the amino, phenyl, thiophen-2-yl, and trifluoromethyl groups can be done through various substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophen-2-yl group.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.

    Substitution: Various substitution reactions can take place, especially at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

    Oxidation Products: Sulfoxides or sulfones from the thiophen-2-yl group.

    Reduction Products: Amines from the carbonitrile group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

  • Thiophene Positional Isomer (3m): The compound 6-amino-3-methyl-1-phenyl-4-(thiophen-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3m) differs in the thiophene substituent position (3-yl vs. 2-yl). It exhibits a lower melting point (178.2–178.6°C) compared to fluorophenyl analogs, likely due to reduced crystallinity from the thiophene orientation. Yield: 85% .
  • Fluorophenyl Derivatives: 6-Amino-3-methyl-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5d) has a 4-fluorophenyl group, yielding 96% with a higher melting point (244–245°C), attributed to fluorine’s electronegativity enhancing intermolecular interactions .

Electronic and Steric Effects

  • Trifluoromethyl vs. Methyl/Methoxy Groups: The trifluoromethyl group in the target compound increases electron-withdrawing effects compared to methyl (e.g., 3m ) or methoxy (e.g., 6-amino-4-(2,4-dimethoxyphenyl)-3-methyl-1-p-tolyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ). This enhances resistance to oxidative metabolism, improving bioavailability .
  • Nitro Substitutents: 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3t) incorporates a nitro group, which may confer stronger antibacterial activity but lower thermal stability (m.p. 170.7–171.2°C) .

Biological Activity

6-Amino-1-phenyl-4-(thiophen-2-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound features several notable structural components:

  • Amino group : Contributes to biological activity through hydrogen bonding.
  • Thiophene ring : Enhances the lipophilicity and potentially the bioavailability.
  • Trifluoromethyl group : Known to influence pharmacokinetics and pharmacodynamics.

Anticancer Properties

Research has indicated that compounds similar to 6-amino derivatives exhibit significant anticancer activity. For instance, pyrano[2,3-c]pyrazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Modulation of signaling pathways related to cancer growth

A study demonstrated that derivatives with similar structures inhibited human cancer cell lines effectively, suggesting that the presence of the pyrano and pyrazole moieties is crucial for anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrano-pyrazole derivatives possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing the pyrazole structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory conditions .

The biological activities of this compound can be attributed to its interactions at the molecular level:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have reported on the biological activities of related compounds:

  • Anticancer Activity : A study published in Frontiers in Chemistry highlighted the synthesis and evaluation of pyran-linked phthalazinone-pyrazole hybrids, which showed promising anticancer properties against multiple cancer cell lines .
  • Antimicrobial Evaluation : Another research article explored the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
  • Anti-inflammatory Studies : Research indicated that certain derivatives exhibited reduced levels of inflammatory markers in vitro, supporting their potential use in inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityMechanism
Pyrano-pyrazolesAnticancer, AntimicrobialEnzyme inhibition, receptor modulation
Thiophene derivativesAntimicrobialMembrane disruption
Trifluoromethyl compoundsEnhanced bioavailabilityPharmacokinetic modulation

Q & A

Q. What are the optimal synthetic methodologies for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) under green or catalytic conditions:

  • Catalyst-free aqueous synthesis : A three-component reaction of phenylhydrazine, ethyl acetoacetate, and malononitrile derivatives at 80–90°C yields the core pyranopyrazole structure .
  • Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. hours) and improves yields (85–92%) by enhancing molecular collision efficiency .
  • Ionic liquid catalysis : [Et3NH][HSO4] enables solvent-free conditions, achieving >90% yield with easy catalyst recovery .

Key Variables:

VariableImpact on Synthesis
TemperatureHigher temps (≥80°C) favor cyclization but may degrade heat-sensitive substituents.
SolventWater or ethanol minimizes byproducts; DMSO aids in crystallization .
CatalystIonic liquids reduce energy input, while microwave irradiation accelerates kinetics .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

Methodological Answer: Structural confirmation involves a combination of spectroscopic and crystallographic methods:

  • Spectroscopy :
    • IR : Confirms nitrile (C≡N, ~2200 cm<sup>−1</sup>) and amino (N–H, ~3300 cm<sup>−1</sup>) groups .
    • NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and pyranopyrazole ring protons (δ 4.2–5.1 ppm). <sup>13</sup>C NMR resolves trifluoromethyl carbons (δ 120–125 ppm, <sup>3</sup>JCF coupling) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals chair conformation of the pyran ring and π-stacking interactions in the solid state .

Example Data (SC-XRD):

ParameterValue
Crystal systemMonoclinic
Space groupP21/c
Bond length (C–N)1.35 Å
Dihedral angle (pyran/pyrazole)12.5°

Q. What is the role of the trifluoromethyl group in modulating the compound’s physicochemical and biological properties?

Methodological Answer: The –CF3 group enhances:

  • Lipophilicity : Increases logP by ~0.5 units, improving membrane permeability .
  • Metabolic stability : Resists oxidative degradation due to strong C–F bonds.
  • Electron-withdrawing effects : Polarizes the pyrazole ring, enhancing hydrogen-bonding interactions with biological targets (e.g., calcium channels in antihypertensive studies) .

Q. Experimental Validation :

  • SAR Studies : Analogues lacking –CF3 show 50% reduced vasorelaxant activity in rat aortic ring assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as varying IC50 values across studies?

Methodological Answer: Discrepancies arise from differences in assay conditions or cellular models. Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK-293 for calcium channel blockade) and control for solvent effects (DMSO ≤0.1%) .
  • Computational Validation : Molecular docking (AutoDock Vina) identifies binding poses to correlate structural features with activity. For example, –CF3 forms hydrophobic contacts with Leu-1105 in Cav1.2 channels .
  • Dose-Response Curves : Ensure linearity (R<sup>2</sup> ≥0.95) and replicate experiments ≥3 times .

Q. What computational approaches are used to predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict charge transfer interactions .
    • Vibrational frequencies (e.g., C≡N stretch at 2235 cm<sup>−1</sup>) match experimental IR data .
  • Molecular Dynamics (MD) : Simulates solvation effects in water/ethanol mixtures, showing stable hydrogen bonds with Thr-1073 in protein targets .

Q. Computational Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Perform TD-DFT to model UV-Vis spectra (λmax ~310 nm) .

Q. How does the crystal packing and supramolecular architecture influence its biological activity?

Methodological Answer: SC-XRD reveals:

  • Hydrogen-bonding networks : N–H···N interactions between amino groups and pyrazole nitrogens stabilize dimer formation .
  • π-Stacking : Thiophenyl and phenyl rings align face-to-face (3.8 Å spacing), enhancing DNA intercalation in cytotoxic studies .

Q. Implications for Drug Design :

Structural FeatureBiological Impact
Chair conformationAlters binding pocket accessibility in enzymes.
–CF3 orientationDetermines selectivity for hydrophobic enzyme subsites .

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